molecular formula C12H11IO2 B13500284 4-Iodo-1,6-dimethoxynaphthalene

4-Iodo-1,6-dimethoxynaphthalene

Cat. No.: B13500284
M. Wt: 314.12 g/mol
InChI Key: PSFXVQGVDOJIND-UHFFFAOYSA-N
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Description

4-Iodo-1,6-dimethoxynaphthalene: is a synthetic organic compound that has garnered significant attention in scientific research due to its unique chemical structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both iodine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,6-dimethoxynaphthalene typically involves the iodination of 1,6-dimethoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,6-dimethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the aromatic ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include deiodinated naphthalenes and reduced aromatic compounds.

Scientific Research Applications

4-Iodo-1,6-dimethoxynaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of larger aromatic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1,6-dimethoxynaphthalene involves its interaction with various molecular targets and pathways. The iodine atom and methoxy groups play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction processes. Its effects are mediated through the formation of reactive intermediates and the modification of aromatic systems.

Comparison with Similar Compounds

    1,6-Dimethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-1,6-dimethoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    4-Chloro-1,6-dimethoxynaphthalene: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness: 4-Iodo-1,6-dimethoxynaphthalene is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of iodine and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C12H11IO2

Molecular Weight

314.12 g/mol

IUPAC Name

4-iodo-1,6-dimethoxynaphthalene

InChI

InChI=1S/C12H11IO2/c1-14-8-3-4-9-10(7-8)11(13)5-6-12(9)15-2/h3-7H,1-2H3

InChI Key

PSFXVQGVDOJIND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)OC)I

Origin of Product

United States

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